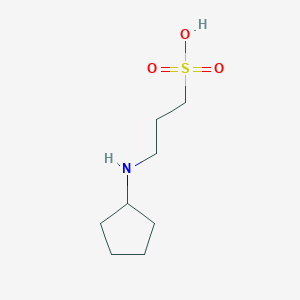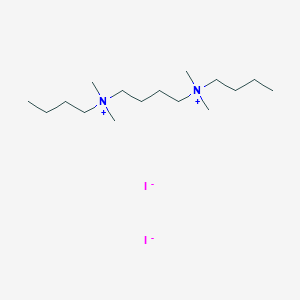
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is a quaternary ammonium compound. This compound is characterized by its two butyl groups and four methyl groups attached to the nitrogen atoms, forming a bis(aminium) structure. The diiodide indicates the presence of two iodide ions associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide typically involves the quaternization of N,N-dibutyl-N,N-dimethyl-1,4-butanediamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dibutyl-N,N-dimethyl-1,4-butanediamine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the nitrogen atoms.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for chloride substitution) and sodium bromide (for bromide substitution). These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. These reactions are carried out under controlled conditions to prevent over-oxidation or over-reduction.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound. Hydrochloric acid or sodium hydroxide are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted quaternary ammonium salts.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the compound, such as N-oxides or secondary amines.
Hydrolysis: The major products are amines and alcohols derived from the breakdown of the quaternary ammonium structure.
Applications De Recherche Scientifique
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents, where its quaternary ammonium structure provides excellent surface-active properties.
Mécanisme D'action
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide involves its interaction with cell membranes and proteins. The quaternary ammonium structure allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, altering their structure and function. This dual mechanism makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~-Dibutyl-N~4~,N~4~-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-tetra(pyridin-4-yl)benzene-1,4-diamine
- N,N,N’,N’-tetraphenyl-1,4-phenylenediamine
Uniqueness
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is unique due to its specific quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds. Additionally, its stability and ease of synthesis make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
825619-81-6 |
|---|---|
Formule moléculaire |
C16H38I2N2 |
Poids moléculaire |
512.30 g/mol |
Nom IUPAC |
butyl-[4-[butyl(dimethyl)azaniumyl]butyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C16H38N2.2HI/c1-7-9-13-17(3,4)15-11-12-16-18(5,6)14-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
KZGBDHSDMYJIBM-UHFFFAOYSA-L |
SMILES canonique |
CCCC[N+](C)(C)CCCC[N+](C)(C)CCCC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
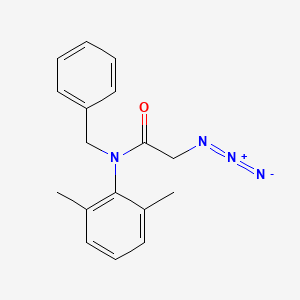
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
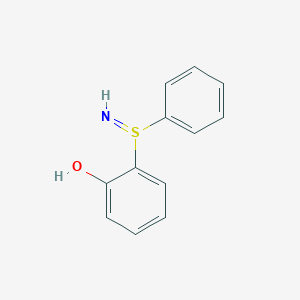
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
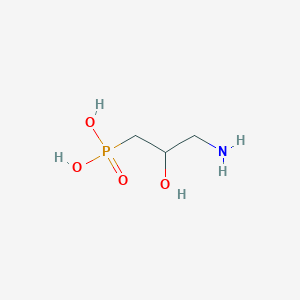

![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
